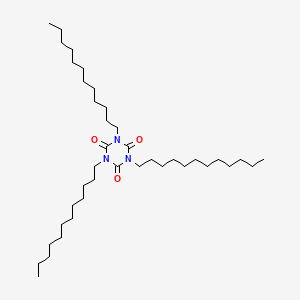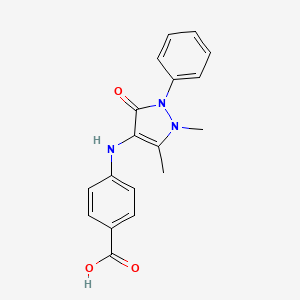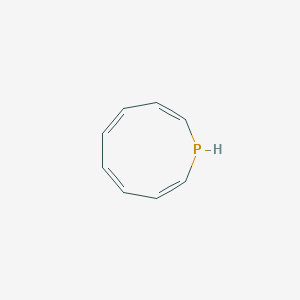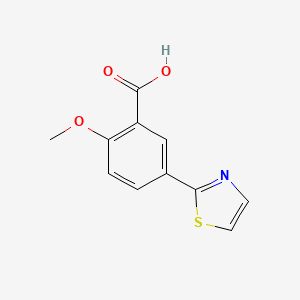
Benzoic acid, 2-methoxy-5-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the second position and a thiazolyl group at the fifth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-5-(2-thiazolyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of sodium methoxide as a raw material, with dimethylformamide as a solvent. This process is succinct and suitable for industrial mass production due to its short reaction process and the ability to recycle the solvent .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzoic acid, 2-methoxy-5-(2-thiazolyl)- can yield corresponding carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-methoxy-5-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparación Con Compuestos Similares
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- can be compared with other similar compounds, such as:
o-Anisic acid:
Salicylic acid methyl ether: Similar to o-Anisic acid, it has a methoxy group but lacks the thiazolyl group.
Thiazole derivatives: These compounds contain the thiazole ring and exhibit diverse biological activities, including antimicrobial and antifungal properties.
The uniqueness of benzoic acid, 2-methoxy-5-(2-thiazolyl)- lies in the combination of the methoxy and thiazolyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
35195-83-6 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-methoxy-5-(1,3-thiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-15-9-3-2-7(6-8(9)11(13)14)10-12-4-5-16-10/h2-6H,1H3,(H,13,14) |
Clave InChI |
OPMJDVBBTICBGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




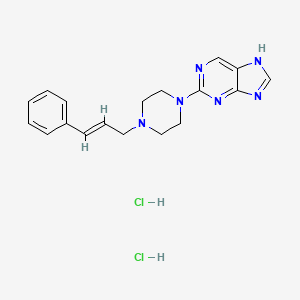

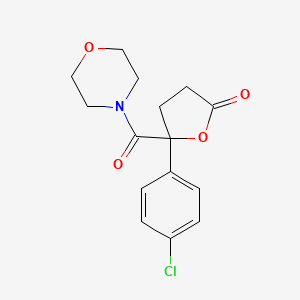
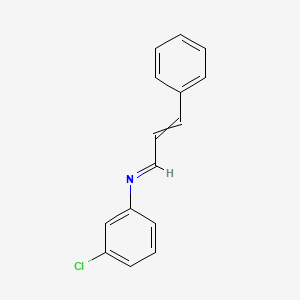

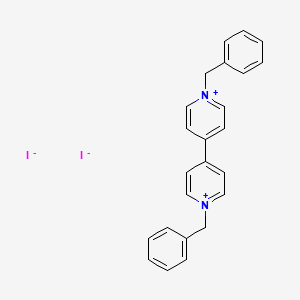
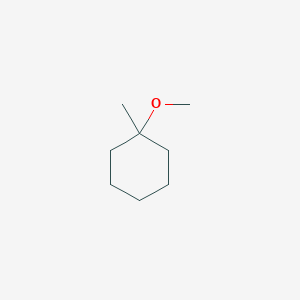
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
